

# Spectroscopic Analysis of C15H18Cl3NO3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data and analyses presented in this document are predictive and based on a hypothetical compound with the molecular formula **C15H18Cl3NO3**. Extensive searches of chemical databases did not yield a known compound with this exact formula. The provided information is intended to serve as a technical guide for the spectroscopic analysis of a compound of this nature, assuming it belongs to the class of chloro-nitro-aromatic compounds with aliphatic functionalities.

## **Predicted Spectroscopic Data Summary**

The following tables summarize the predicted key spectroscopic features for a hypothetical compound with the molecular formula **C15H18Cl3NO3**. These predictions are based on the assumption that the molecule contains a substituted aromatic ring, a nitro group, chlorine atoms, and various aliphatic protons and carbons.

## Table 1: Predicted <sup>1</sup>H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Proposed Assignment
7.5 - 8.5	m	2-4H	Aromatic protons near electron-withdrawing groups (NO <sub>2</sub> , CI)
3.5 - 4.5	m	2-4H	Protons on carbons adjacent to heteroatoms (O, N)
1.5 - 3.0	m	4-6H	Aliphatic protons (CH <sub>2</sub> , CH)
0.8 - 1.5	m	6-9H	Aliphatic protons (CH <sub>3</sub> )

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Proposed Assignment
160 - 180	Carbonyl Carbon (if present)
140 - 160	Aromatic carbons attached to NO2 or O
120 - 140	Aromatic carbons
110 - 125	Aromatic carbons substituted with Cl
60 - 80	Aliphatic carbons attached to heteroatoms (O, N)
10 - 40	Aliphatic carbons

## Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm <sup>−1</sup> )	Intensity	Functional Group Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium-Strong	Aliphatic C-H stretch
1680 - 1750	Strong	C=O stretch (if present, e.g., ester, amide, ketone)
1580 - 1600, 1450-1500	Medium-Strong	Aromatic C=C stretch
1500 - 1570, 1300-1370	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
1000 - 1300	Strong	C-O stretch (if present, e.g., ether, ester)
700 - 850	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value	Interpretation
[M]+, [M+H]+, [M+Na]+	Molecular ion peak cluster, showing isotopic pattern for 3 Cl atoms
[M-NO <sub>2</sub> ]+	Fragment ion corresponding to the loss of a nitro group
[M-CI]+	Fragment ion corresponding to the loss of a chlorine atom
Various	Fragmentation pattern of aliphatic side chains

# **Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.



## Sample Preparation:

- Weigh approximately 5-10 mg of the sample (C15H18Cl3NO3).
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
  present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample.
- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

#### **Data Acquisition:**

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>. The typical spectral range is 4000-400 cm<sup>-1</sup>.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to study the fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
- Further dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.



## Data Acquisition (ESI):

- Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography system.
- Acquire a full scan mass spectrum in both positive and negative ion modes.
- Typical mass range: m/z 50-1000.
- Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Experimental Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

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